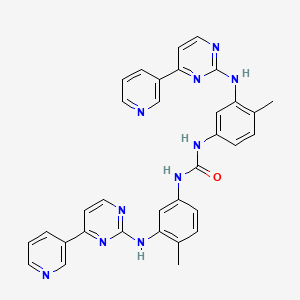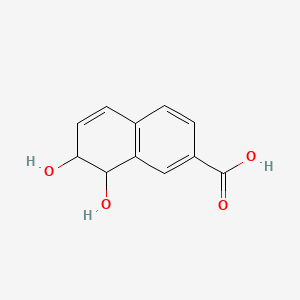
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid is a chemical compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . This compound is a derivative of naphthalene, characterized by the presence of hydroxyl groups at the 7 and 8 positions and a carboxylic acid group at the 2 position. It is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid can be achieved through several methods. One common approach involves the hydroxylation of naphthalene derivatives using bioconversion techniques with Escherichia coli. This method leverages the enzymatic activity of the bacteria to introduce hydroxyl groups at specific positions on the naphthalene ring.
Industrial production methods for this compound may involve chemical synthesis routes that include the use of specific reagents and catalysts to achieve the desired functionalization of the naphthalene core. Detailed reaction conditions and specific reagents used in these processes are typically proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the naphthalene ring.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
7,8-Dihydroxy-7,8-dihydronaphthalene-2-carboxylic Acid can be compared with other naphthalene derivatives, such as:
1,2-Dihydroxynaphthalene: Similar in structure but lacks the carboxylic acid group.
2-Naphthoic Acid: Contains the carboxylic acid group but lacks the hydroxyl groups.
Naphthalene-1,4-diol: Has hydroxyl groups at different positions on the naphthalene ring.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7,8-dihydroxy-7,8-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9-4-3-6-1-2-7(11(14)15)5-8(6)10(9)13/h1-5,9-10,12-13H,(H,14,15) |
InChI Key |
UVAMRBLOPMWOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
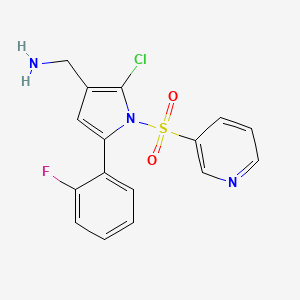
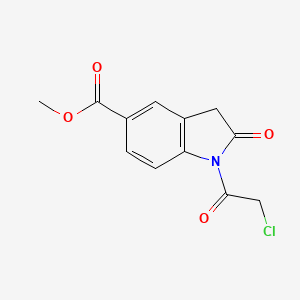

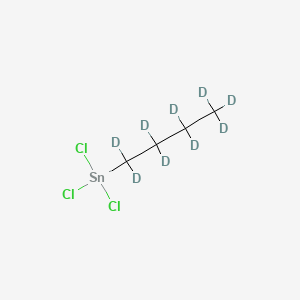
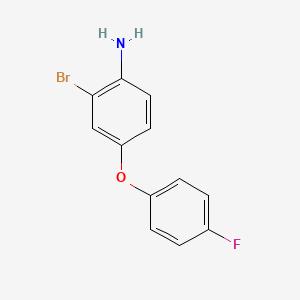

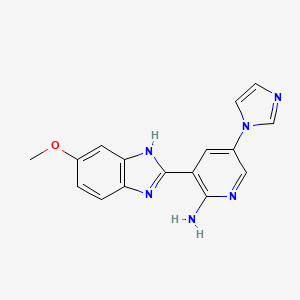
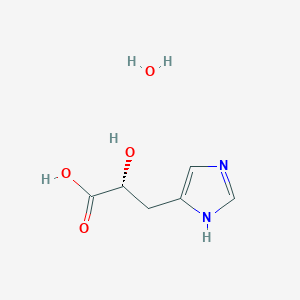
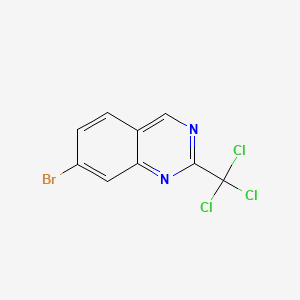
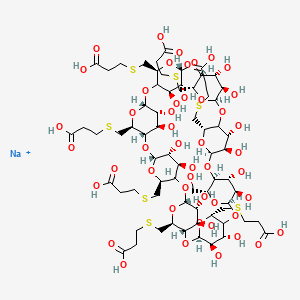
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
